(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is a derivative of the amino acid phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group . The molecule contains a core structure similar to the amino acid phenylalanine.
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16N2O4, and its molecular weight is 204.23 g/mol . The IUPAC name is (2S)-3-azaniumyl-2-{[(tert-butoxy)carbonyl]amino}propanoate .
Chemical Reactions Analysis
The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from “this compound”, have been used in dipeptide synthesis. The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
Physical And Chemical Properties Analysis
“this compound” appears as a white to almost white powder or crystal . It has a melting point of 210°C . The compound is solid at room temperature .
Scientific Research Applications
Synthesis and Medicinal Applications
- Intermediate in Biotin Synthesis : It is used in the synthesis of key intermediates of Biotin, a vital water-soluble vitamin involved in metabolic cycles related to the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
- Production of Antimicrobial Compounds : Derivatives synthesized from this compound have shown strong antimicrobial activities against various microorganisms, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).
Chemical Synthesis and Analysis
- Creation of Chiral Monomers : This compound is used for synthesizing chiral monomers, essential for creating specific types of polyamides (Gómez et al., 2003).
- N-tert-Butoxycarbonylation : Its derivatives are crucial in the N-tert-butoxycarbonylation of amines, an important process in the field of organic synthesis (Heydari et al., 2007).
Material Science and Polymer Chemistry
- Synthesis of Polyacetylenes : It is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new polymeric materials with specific properties (Gao et al., 2003).
Miscellaneous Applications
- Synthesis of Enantiomers : This compound plays a role in synthesizing enantiomers of specific neuroexcitants, contributing to neuroscience research (Pajouhesh et al., 2000).
- Quantitative Analysis in Chemistry : The tert-butyloxycarbonyl group, related to this compound, is used in the quantitative analysis of N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438548 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74536-29-1 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.